molecular formula C10H11N3O2S2 B215464 N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide

N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide

货号 B215464
分子量: 269.3 g/mol
InChI 键: HLBNUYUJDSXXRJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide (ETC-1002) is a small molecule drug that has been developed as a potential treatment for dyslipidemia and cardiovascular diseases. Dyslipidemia is a condition characterized by abnormal levels of lipids in the blood, which can lead to atherosclerosis and other cardiovascular diseases. ETC-1002 has shown promising results in preclinical and clinical studies as a lipid-lowering agent with potential cardiovascular benefits.

作用机制

The mechanism of action of N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide is not fully understood but is believed to involve multiple pathways. N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide has been shown to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism. AMPK activation leads to increased fatty acid oxidation and decreased fatty acid synthesis, which can result in lower levels of LDL-C and triglycerides. N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide has also been shown to inhibit ATP citrate lyase (ACL), an enzyme involved in the synthesis of fatty acids and cholesterol. ACL inhibition can lead to reduced levels of LDL-C and triglycerides.
Biochemical and Physiological Effects:
N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide has been shown to have several biochemical and physiological effects. In preclinical studies, N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide has been shown to decrease hepatic lipid synthesis and increase fatty acid oxidation in the liver. N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide has also been shown to decrease the expression of pro-inflammatory cytokines in the liver and adipose tissue. In clinical studies, N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide has been shown to reduce levels of LDL-C, triglycerides, and apoB without affecting high-density lipoprotein cholesterol (HDL-C) levels.

实验室实验的优点和局限性

N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide has several advantages for laboratory experiments. It is a small molecule drug that can be easily synthesized and administered to animal models. N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide has been shown to have a favorable safety profile in preclinical and clinical studies. However, N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide has some limitations for laboratory experiments. It has a relatively short half-life in the body, which can make dosing and administration challenging. N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide also has limited solubility in water, which can affect its bioavailability and pharmacokinetics.

未来方向

There are several future directions for research on N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide. One area of research is to further elucidate the mechanism of action of N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide and its effects on lipid metabolism and inflammation. Another area of research is to investigate the potential cardiovascular benefits of N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide in clinical studies. N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide has also been shown to have potential as a combination therapy with other lipid-lowering agents, such as statins. Additionally, further research is needed to optimize the dosing and administration of N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide for maximum therapeutic effect.

合成方法

N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide can be synthesized through a multistep process involving the reaction of various chemical intermediates. The synthesis starts with the reaction of 2-aminothiophene with ethyl chloroformate to form ethyl 2-(thiophen-2-yl) carbamate. This intermediate is then reacted with hydrazine hydrate and carbon disulfide to form 5-(ethoxymethyl)-1,3,4-thiadiazol-2-amine. Finally, the target compound N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide is obtained by reacting 5-(ethoxymethyl)-1,3,4-thiadiazol-2-amine with 2-bromo-2-thiophenecarboxylic acid.

科学研究应用

N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide has been extensively studied for its potential therapeutic effects on dyslipidemia and cardiovascular diseases. Preclinical studies have shown that N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide can reduce plasma levels of low-density lipoprotein cholesterol (LDL-C), triglycerides, and apolipoprotein B (apoB) in animal models. Clinical studies have also demonstrated that N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide can lower LDL-C and triglycerides in patients with hypercholesterolemia and mixed dyslipidemia.

属性

产品名称

N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide

分子式

C10H11N3O2S2

分子量

269.3 g/mol

IUPAC 名称

N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide

InChI

InChI=1S/C10H11N3O2S2/c1-2-15-6-8-12-13-10(17-8)11-9(14)7-4-3-5-16-7/h3-5H,2,6H2,1H3,(H,11,13,14)

InChI 键

HLBNUYUJDSXXRJ-UHFFFAOYSA-N

SMILES

CCOCC1=NN=C(S1)NC(=O)C2=CC=CS2

规范 SMILES

CCOCC1=NN=C(S1)NC(=O)C2=CC=CS2

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。